2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes an oxazole ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the pyrimidine ring, and the pyrrolidine ring, followed by their coupling to form the final compound. Common reagents used in these reactions include dimethylformamide, sulfur, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one include:
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetohydrazide
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-7-11(2)19-17(18-10)23-14-5-6-21(9-14)16(22)8-15-12(3)20-24-13(15)4/h7,14H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPMJFNIMZUENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=C(ON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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